molecular formula C16H12BrF3O B1522351 3-(3-Bromophenyl)-2'-trifluoromethylpropiophenone CAS No. 898760-51-5

3-(3-Bromophenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1522351
CAS No.: 898760-51-5
M. Wt: 357.16 g/mol
InChI Key: CYJJHEIZFPQWKK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2'-trifluoromethylpropiophenone is a useful research compound. Its molecular formula is C16H12BrF3O and its molecular weight is 357.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Concentrations and Toxicology of Brominated Phenols

Brominated phenols, such as 2,4,6-Tribromophenol, are discussed for their environmental presence, toxicokinetics, toxicodynamics, and gaps in current knowledge about these chemicals. These compounds occur both as intermediates in the synthesis of brominated flame retardants and as degradation products. They are found ubiquitously in the environment, including aquatic systems, house dust, and foodstuff, indicating their relevance in future environmental and health risk assessments (Koch & Sures, 2018).

Lampricide TFM and Environmental Impact

The use of 3-trifluoromethyl-4-nitrophenol (TFM) in controlling sea lamprey populations in the Great Lakes basin is reviewed, highlighting its environmental effects and transient nature. TFM's role as an estrogen agonist and its minimal long-term toxicological risk to aquatic organisms are discussed, underscoring the need for further testing to define the nature and magnitude of its endocrine-disrupting effects (Hubert, 2003).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid and its derivatives, sharing some structural motifs with brominated aromatic compounds, have been investigated for their anticancer potential. This review elaborates on the synthesis, biological evaluation, and unexploited anticancer potentials of various cinnamic acid derivatives, highlighting the chemical versatility and medicinal significance of phenolic compounds in cancer research (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA), a phenolic compound found in various plants, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. This review discusses the therapeutic roles of CGA and its potential in regulating lipid and glucose metabolism, providing insights into the beneficial health effects of phenolic compounds (Naveed et al., 2018).

Properties

IUPAC Name

3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJHEIZFPQWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181189
Record name 1-Propanone, 3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-51-5
Record name 1-Propanone, 3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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